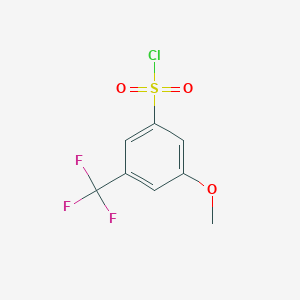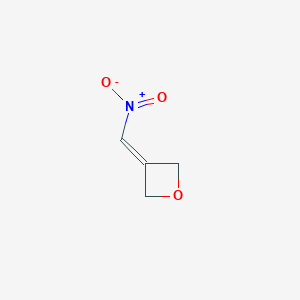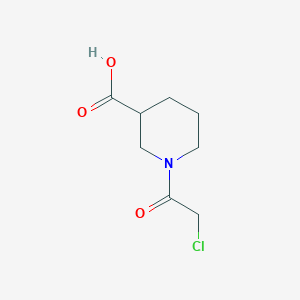
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid
Vue d'ensemble
Description
“1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is a chemical compound that likely contains a piperidine ring, which is a common nitrogen heterocycle used widely in medicinal chemistry . The compound also contains a chloroacetyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a precursor with chloroacetyl chloride . For example, L-proline, a natural amino acid, can react with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis
The molecular structure of “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” likely includes a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The compound also likely contains a chloroacetyl group .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, cyanoacetic acid hydrazide, a similar compound, can act as an ambident nucleophile, reacting at several possible sites .Applications De Recherche Scientifique
Application in Medicinal Chemistry: Dipeptidyl Peptidase IV Inhibitors
- Summary of the Application: “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is used in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for dipeptidyl peptidase IV inhibitors . These inhibitors are emerging as a mechanism-based approach for the treatment of type-II diabetes .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .
- Results or Outcomes: The synthesized pyrrolidine derivative was utilized to prepare DPP-IV inhibitor Vildagliptin . DPP-IV inhibitors extend the half-life of endogenously secreted GLP-1, which in turn enhances insulin secretion and improves glucose tolerance .
Application in Drug Discovery: Pyrrolidine Scaffold
- Summary of the Application: The five-membered pyrrolidine ring, which can be derived from “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application or Experimental Procedures: The synthesis involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
- Results or Outcomes: The use of the pyrrolidine ring has led to the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . These compounds have shown promising results in the treatment of various human diseases .
Safety And Hazards
While specific safety and hazard information for “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is not available, similar compounds like chloroacetyl chloride are considered hazardous. They are corrosive to metals, toxic if swallowed, in contact with skin or if inhaled, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloroacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDPEIMVLNZZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
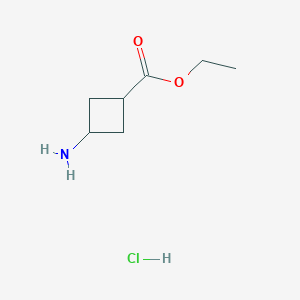


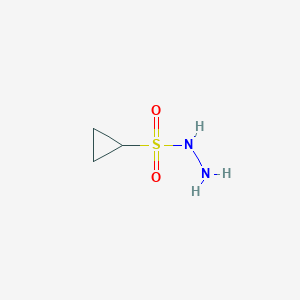

![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
![5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440966.png)
![1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1440967.png)
![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)
